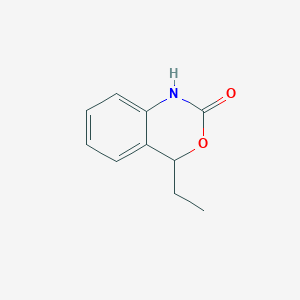
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The presence of the ethyl group at the 4-position of the oxazine ring distinguishes it from other benzoxazine derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives with orthoesters in the presence of a catalyst. One common method is the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This reaction can also be performed under microwave conditions to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the compound.
科学的研究の応用
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential use in developing drugs for treating diseases involving tissue degeneration.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and π-π interactions with the enzyme, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
Similar Compounds
4-Ethyl-1,4-dihydro-2H-3,1-benzothiazine-2-one: Similar structure but contains sulfur instead of oxygen.
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazine-2-one: Similar structure but lacks the carbonyl group at the 2-position.
4-Ethyl-1,4-dihydro-2H-3,1-benzimidazole-2-one: Contains nitrogen instead of oxygen in the ring.
Uniqueness
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the oxazine ring. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
特性
CAS番号 |
861841-80-7 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
4-ethyl-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-9-7-5-3-4-6-8(7)11-10(12)13-9/h3-6,9H,2H2,1H3,(H,11,12) |
InChIキー |
PQTISLNPNJSVLM-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=CC=CC=C2NC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)
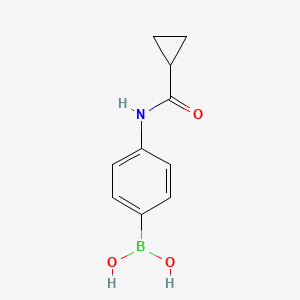
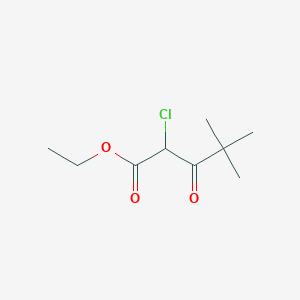
![3-Bromothieno[2,3-d]pyridazine](/img/structure/B13981928.png)
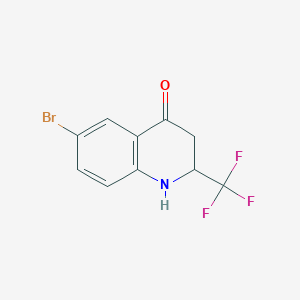
![ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13981939.png)
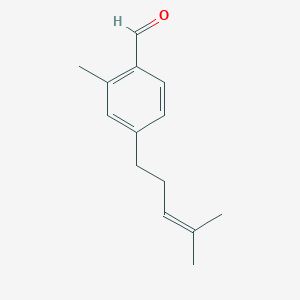
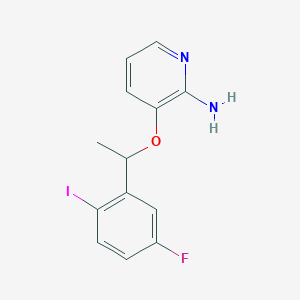
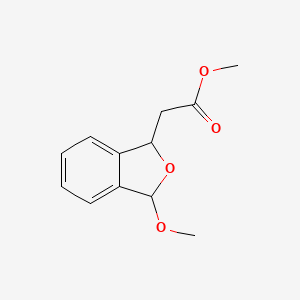

![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
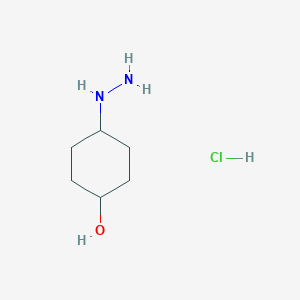
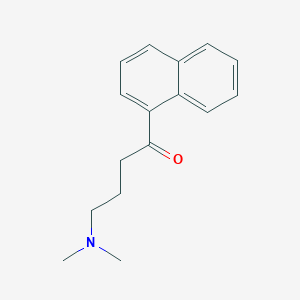
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
